Structural Elucidation and NMR Chemical Shift Analysis of 2-Cyclopropyl-2-methoxypropanal: A Technical Guide
Structural Elucidation and NMR Chemical Shift Analysis of 2-Cyclopropyl-2-methoxypropanal: A Technical Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary
In modern drug development, the incorporation of cyclopropyl and methoxy groups is a proven strategy for restricting molecular conformation, modulating lipophilicity, and enhancing metabolic stability. 2-Cyclopropyl-2-methoxypropanal (CAS: 65080-62-8, Formula: C 7 H 12 O 2 )[1] represents a highly functionalized aliphatic building block featuring an aldehyde, a methoxy group, a methyl group, and a cyclopropyl ring all converging at a single quaternary alpha-carbon (C2).
Because C2 is a chiral center bearing four distinct substituents, the Nuclear Magnetic Resonance (NMR) profile of this molecule is highly complex. This whitepaper provides a mechanistically grounded, predictive guide to the 1 H and 13 C NMR chemical shifts of 2-cyclopropyl-2-methoxypropanal, alongside a self-validating experimental protocol for its structural elucidation.
Mechanistic Rationale of Chemical Shifts
Understanding the causality behind NMR chemical shifts is critical for accurate structural assignment. The chemical shifts in 2-cyclopropyl-2-methoxypropanal are governed by three primary physical phenomena:
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Diamagnetic Anisotropy of the Cyclopropane Ring: The methylene protons of the cyclopropyl group are significantly shielded (typically resonating between 0.1 and 0.8 ppm)[2]. When placed in an external magnetic field, the electrons in the strained cyclopropane C-C bonds circulate to produce a local secondary magnetic field. This induced field opposes the applied field in the region of the attached protons, resulting in a pronounced shielding effect[3].
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Deshielding at the Alpha-Quaternary Center (C2): The C2 carbon is attached to a highly electronegative oxygen atom (methoxy group) and a carbonyl group. The combined inductive electron withdrawal severely depletes the electron density around C2, pushing its 13 C resonance downfield to approximately 75–82 ppm.
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Magnetic Anisotropy of the Carbonyl Group: The aldehyde proton (-CHO) is subjected to both the inductive effect of the carbonyl oxygen and the strong magnetic anisotropy of the C=O double bond. This places the formyl proton in a distinct deshielding zone, causing it to resonate far downfield at ~9.5–9.8 ppm[4].
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Diastereotopicity due to the Chiral Center: Because C2 is chiral, the cyclopropyl group is in an asymmetric environment. The two methylene carbons of the cyclopropane ring are diastereotopic. Furthermore, the two protons on each methylene carbon are diastereotopic with respect to each other. This transforms the expected simple upfield signals into a highly complex, second-order multiplet system.
Predictive NMR Data Tables
The following tables synthesize the quantitative predicted chemical shifts based on empirical NMR rules and the mechanistic principles outlined above.
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Mechanistic Rationale |
| H1 | -CHO | 9.50 – 9.80 | Singlet (s) | 1H | Deshielded by C=O anisotropy and inductive effect. |
| H4 | -OCH 3 | 3.20 – 3.40 | Singlet (s) | 3H | Deshielded by the electronegative oxygen atom. |
| H3 | -CH 3 | 1.20 – 1.40 | Singlet (s) | 3H | Shifted downfield by the adjacent oxygen-bearing quaternary C2. |
| H5 | Cyclopropyl -CH- | 1.10 – 1.40 | Multiplet (m) | 1H | Complex splitting due to adjacent chiral C2 and ring strain. |
| H6, H7 | Cyclopropyl -CH 2 - | 0.40 – 0.80 | Multiplet (m) | 4H | Shielded by ring current; diastereotopic due to chiral C2. |
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Assignment | Predicted δ (ppm) | Type | Mechanistic Rationale |
| C1 | -CHO | 200.0 – 205.0 | CH | Carbonyl carbon; highly deshielded. |
| C2 | Quaternary C ( α ) | 75.0 – 82.0 | C | Deshielded by attached -O, -CHO, and ring substituents. |
| C4 | -OCH 3 | 50.0 – 55.0 | CH 3 | Typical methoxy carbon shift. |
| C3 | -CH 3 | 15.0 – 20.0 | CH 3 | Aliphatic methyl attached to an oxygenated quaternary center. |
| C5 | Cyclopropyl -CH- | 14.0 – 18.0 | CH | Strained methine carbon. |
| C6, C7 | Cyclopropyl -CH 2 - | 1.0 – 5.0 | CH 2 | Highly shielded by ring strain; split into two signals by chiral C2. |
Experimental Protocol for NMR Acquisition
To ensure absolute data integrity, the following step-by-step methodology is designed as a self-validating system . Every parameter choice is driven by the physical properties of the molecule.
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of 2-cyclopropyl-2-methoxypropanal in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 provides a deuterium lock signal for magnetic field stabilization. TMS serves as the internal standard (0.00 ppm). The 15–20 mg concentration is optimized to provide sufficient signal-to-noise (S/N) for 13 C acquisition without causing viscosity-induced line broadening.
Step 2: 1D 1 H NMR Acquisition
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Action: Acquire the spectrum at 400 MHz or 600 MHz using a 30° excitation pulse and a relaxation delay ( D1 ) of 2.0 seconds.
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Causality & Validation: A 30° pulse combined with a 2.0s D1 ensures that the longitudinal magnetization ( T1 ) of all protons fully recovers between scans.
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Self-Validation Checkpoint: Post-acquisition, the integration of the 1 H spectrum must sum to exactly 12 protons[5]. Any deviation indicates sample impurity, incomplete relaxation, or integration artifacts.
Step 3: 1D 13 C NMR Acquisition
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Action: Acquire a proton-decoupled 13 C spectrum (e.g., WALTZ-16 decoupling) with a D1 of 3.0 seconds.
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Causality & Validation: Quaternary carbons (like C2 and C1) lack directly attached protons to facilitate dipole-dipole relaxation, resulting in significantly longer T1 relaxation times[6]. A longer D1 ensures these critical quaternary carbons are quantitatively detected.
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Self-Validation Checkpoint: The spectrum must yield exactly 7 distinct carbon signals.
Step 4: 2D NMR Acquisition (HSQC & HMBC)
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Action: If the methyl (H3) and cyclopropyl methine (H5) signals overlap in the 1.1–1.4 ppm region, acquire 1 H- 13 C HSQC and HMBC spectra.
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Causality: HSQC resolves overlapping proton signals by dispersing them along the 13 C dimension. HMBC confirms the connectivity around the quaternary C2 center by detecting long-range ( 2J , 3J ) carbon-proton couplings, definitively linking the methoxy, methyl, and cyclopropyl groups to C2[6].
Workflow Visualization
Workflow for the NMR acquisition and structural elucidation of 2-cyclopropyl-2-methoxypropanal.
References
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Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]
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Title: High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition Source: Elsevier URL: [Link]
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Title: Factors Influencing Chemical Shifts Source: St. Paul's Cathedral Mission College URL: [Link]
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Title: Formation, reactions, and NMR spectra of 1,20-cycloatidanes: shielding by the cyclopropane ring Source: Canadian Journal of Chemistry URL: [Link]
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Title: 2-cyclopropyl-2-methoxypropanal — Chemical Substance Information Source: NextSDS / PubChemLite URL: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. wiley.com [wiley.com]
- 5. PubChemLite - 2-cyclopropyl-2-methoxypropanal (C7H12O2) [pubchemlite.lcsb.uni.lu]
- 6. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]
